Chemical properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol
Chemical properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol
An In-Depth Technical Guide to (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol
Introduction: Unveiling a Versatile Chiral Building Block
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, a derivative of the naturally occurring D-threitol, is a C₂-symmetric chiral diol that has garnered significant interest within the realms of synthetic chemistry and materials science. Its unique stereochemical architecture, featuring two vicinal hydroxyl groups and terminal methoxy ethers, makes it a highly valuable and versatile tool. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. The inherent chirality and functional group arrangement of this molecule allow it to serve as a powerful chiral auxiliary, a precursor for complex chiral ligands, and a key building block in the asymmetric synthesis of pharmaceuticals and other high-value compounds.
Core Physicochemical Properties
The fundamental properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol are critical for its handling, application, and characterization. It presents as a low-melting white solid that is soluble in polar organic solvents like acetone and ethanol[1]. Careful storage is essential; the compound should be kept refrigerated between 2-8°C, protected from light and moisture, as it is known to be moisture-sensitive[1][2][3].
| Property | Value | Source(s) |
| CAS Number | 33507-82-3 | [1] |
| Molecular Formula | C₆H₁₄O₄ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Low melting white solid | [1] |
| Melting Point | 28-30 °C | [2] |
| Optical Activity | [α]²⁰/D +1.8±0.1°, c = 1.9% in methanol | |
| Synonym | (+)-1,4-Di-O-methyl-D-threitol | |
| Purity | ≥99.0% (sum of enantiomers, GC) | [4] |
| Solubility | Acetone, Ethanol | [1][2] |
Proposed Synthetic Pathway
While various biological routes exist for producing the parent 2,3-butanediol scaffold, the targeted synthesis of the (R,R)-1,4-dimethoxy derivative necessitates a stereocontrolled chemical approach. A robust and logical strategy commences from a readily available chiral pool starting material, such as D-tartaric acid. This approach ensures the correct absolute stereochemistry is established from the outset.
The pathway involves two primary transformations: the reduction of the carboxylic acid functionalities and the subsequent methylation of the terminal hydroxyl groups. The initial step is the protection of the diol, followed by the reduction of the ester groups using a powerful reducing agent like lithium aluminum hydride (LAH). The final step is a Williamson ether synthesis to install the terminal methoxy groups.
Caption: Workflow for enantioselective ketone reduction.
Reactivity, Handling, and Safety
As a Senior Application Scientist, it is imperative to underscore the importance of safe and effective handling protocols. While the toxicological properties have not been exhaustively investigated, standard laboratory precautions are mandatory.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields and chemical-resistant gloves.[4][3]
-
Handling: Use this chemical in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][5] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[3][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, metals, and reducing agents.[4][3] The compound is hygroscopic and should be protected from moisture.[2][3]
-
Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.[5]
Exemplary Experimental Protocol: Chiral Acetal Formation for Enantiomeric Purity Determination
This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of a chiral ketone, leveraging the formation of diastereomeric acetals.
Objective: To determine the enantiomeric purity of a sample of 2-heptanone via ¹³C-NMR analysis of its acetal with (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol.
Methodology:
-
Preparation: To a 5 mL round-bottom flask equipped with a magnetic stir bar, add the chiral ketone sample (approx. 0.1 mmol), (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (1.1 equivalents, 0.11 mmol), and anhydrous toluene (2 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).
-
Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the organic layer with ethyl acetate (3 x 5 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude acetal product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution, proton-decoupled ¹³C-NMR spectrum.
-
Interpretation: The (R)- and (S)-enantiomers of the ketone will form two different diastereomeric acetals with the (R,R)-diol. This will result in two distinct sets of signals in the ¹³C-NMR spectrum. The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each diastereomer. The causality is that the chiral environment of the diol induces a detectable chemical shift difference between the carbons of the two diastereomers.
Conclusion
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a chemical of significant utility and elegance. Its well-defined stereochemistry, combined with its versatile functional groups, provides a reliable platform for the construction of complex chiral molecules. From its fundamental physicochemical properties to its application in sophisticated asymmetric transformations, this compound represents a key tool in the modern synthetic chemist's arsenal. Understanding its spectroscopic signature, handling requirements, and reactivity profile is essential for leveraging its full potential in research, discovery, and development.
References
-
(2R,3R)-2,3-Dimethyl-1,4-butanediol. PubChem, National Center for Biotechnology Information. [Link]
-
2,3-Butanediol biosynthesis pathway and mechanism. ResearchGate. [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. ScienceDirect. [Link]
-
2,3-Butanediol. Wikipedia. [Link]
-
Chemical and biological routes of 2,3-butanediol production. ResearchGate. [Link]
-
The Many Applications of 1,4-Butanediol. Zoran. [Link]
-
1,4-Butanediol. Wikipedia. [Link]
-
Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. PubMed, National Center for Biotechnology Information. [Link]
-
Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. MDPI. [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br. [Link]
- Preparation of 1,4-butanediol.
-
Sections of 1H-NMR spectra of 2,3-butanediol forms. ResearchGate. [Link]
-
Supplementary Information - NMR spectra of 2,3-butanediol. The Royal Society of Chemistry. [Link]
-
Microorganisms for enhanced production of 2,3 butanediol and uses thereof. Regional Centre for Biotechnology. [Link]
-
2,3-Butanediol derivatives and their applications. ResearchGate. [Link]
